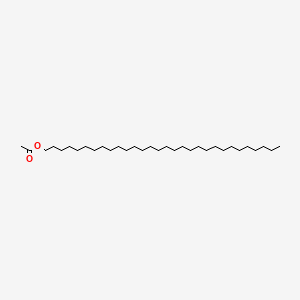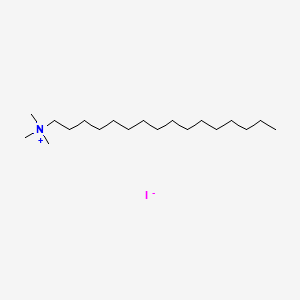
Triacontyl acetate
Vue d'ensemble
Description
It is typically found as a colorless liquid or solid and is known for its solubility in organic solvents like ethanol, chloroform, and benzene, while being insoluble in water . This compound is commonly used in the fragrance industry, food industry, and for the preparation of lubricants and industrial coatings .
Méthodes De Préparation
The preparation of triacontyl acetate involves a multi-step synthetic process:
Oxidation of n-dodecane: n-Dodecane is first converted into n-dodecanal through an oxidation reaction.
Esterification: The n-dodecanal undergoes an esterification reaction with acetic acid to form acetic acid dodecyl ester.
Oxidative Hydrogenation: Finally, the acetic acid dodecyl ester is subjected to oxidative hydrogenation to yield this compound.
Analyse Des Réactions Chimiques
Triacontyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
Triacontyl acetate has diverse applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and hydrolysis reactions.
Biology: It is utilized in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: It is employed in the production of lubricants, coatings, and as a fragrance ingredient in perfumes and cosmetics
Mécanisme D'action
The mechanism of action of triacontyl acetate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of lipid bilayers and influence enzyme activity by acting as a substrate or inhibitor. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism and membrane dynamics are well-documented .
Comparaison Avec Des Composés Similaires
Triacontyl acetate can be compared with other long-chain esters such as:
Melissyl acetate: Similar in structure but with different chain lengths and functional properties.
Cetyl acetate: Another long-chain ester with applications in cosmetics and industrial lubricants.
Stearyl acetate: Used in similar applications but with distinct physical and chemical properties
This compound stands out due to its unique combination of chain length, solubility properties, and versatility in various applications.
Propriétés
IUPAC Name |
triacontyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVOKLGCDAZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194579 | |
| Record name | 1-Triacontanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-58-2 | |
| Record name | 1-Triacontanol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Triacontanol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(Cyclohex-3-EN-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1608462.png)





